molecular formula C29H25NO4 B12465288 2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B12465288
M. Wt: 451.5 g/mol
InChI Key: HNQNLJFONATHGQ-UHFFFAOYSA-N
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Description

2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines biphenyl, oxoethoxy, and methanoisoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the biphenyl-4-yl intermediate, followed by the introduction of the oxoethoxy group and the final cyclization to form the methanoisoindole structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Properties

Molecular Formula

C29H25NO4

Molecular Weight

451.5 g/mol

IUPAC Name

4-[2-[2-oxo-2-(4-phenylphenyl)ethoxy]phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C29H25NO4/c31-24(20-12-10-19(11-13-20)18-6-2-1-3-7-18)17-34-25-9-5-4-8-23(25)30-28(32)26-21-14-15-22(16-21)27(26)29(30)33/h1-13,21-22,26-27H,14-17H2

InChI Key

HNQNLJFONATHGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4OCC(=O)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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